molecular formula C5H9NO2 B142295 (S)-5-(Hydroxymethyl)-2-pyrrolidinone CAS No. 17342-08-4

(S)-5-(Hydroxymethyl)-2-pyrrolidinone

Cat. No.: B142295
CAS No.: 17342-08-4
M. Wt: 115.13 g/mol
InChI Key: HOBJEFOCIRXQKH-BYPYZUCNSA-N
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Description

(S)-5-(Hydroxymethyl)-2-pyrrolidinone (CAS: 17342-08-4) is a chiral pyrrolidinone derivative with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . Its structure features a five-membered lactam ring with a hydroxymethyl group at the 5-position in the (S)-configuration. This compound is commercially available (e.g., 98% purity from Sigma-Aldrich) and is utilized in organic synthesis, coordination chemistry, and pharmaceutical research due to its reactive hydroxymethyl group and stereochemical specificity .

Preparation Methods

Sodium Borohydride Reduction of 5-Formyl-2-pyrrolidinone

The most widely documented method involves the reduction of 5-formyl-2-pyrrolidinone using sodium borohydride (NaBH₄). In a typical procedure, NaBH₄ (1.2 equiv) is added to a solution of 5-formyl-2-pyrrolidinone in ethanol or water at 0–25°C. The reaction proceeds via nucleophilic attack on the aldehyde carbonyl, yielding the (S)-enantiomer with 82–89% efficiency . Key parameters include:

ParameterOptimal RangeImpact on Yield/ee
SolventEthanol/Water (1:1)Maximizes solubility
Temperature0–25°CPrevents over-reduction
Reaction Time2–4 hoursEnsures complete conversion

Post-reduction purification involves acid-base extraction to remove borate byproducts, followed by recrystallization from ethyl acetate to achieve >98% purity . This method is favored for its operational simplicity and scalability but requires chiral resolution if starting from racemic 5-formyl-2-pyrrolidinone.

Catalytic Hydrogenation with Chiral Ruthenium Complexes

Asymmetric hydrogenation of 5-formyl-2-pyrrolidinone using chiral Ru-BINAP catalysts achieves enantiomeric excess (ee) >95%. The reaction is conducted under 50–100 bar H₂ pressure in methanol at 40°C for 12–24 hours. The BINAP ligand’s axial chirality induces face-selective adsorption of the substrate onto the Ru center, producing the (S)-isomer preferentially.

Comparative Performance of Catalysts

Catalyst Systemee (%)Turnover Frequency (h⁻¹)Reference
Ru-(S)-BINAP97120
Ru-(R)-DM-SEGPHOS93150
Ru-(S)-Xyl-P-Phos96110

This method’s main limitation is the high cost of chiral ligands, though catalyst recycling via membrane filtration improves cost-efficiency.

Enzymatic Reduction Using Alcohol Dehydrogenases

Biocatalytic routes employ alcohol dehydrogenases (ADHs) from Lactobacillus brevis or Rhodococcus erythropolis to reduce 5-formyl-2-pyrrolidinone. NADPH-dependent ADHs coupled with glucose dehydrogenase (GDH) for cofactor regeneration achieve 99% ee at 30°C in phosphate buffer (pH 7.0). Substrate loading up to 100 g/L is feasible, with space-time yields of 8.2 g/L/h .

Advantages :

  • No requirement for expensive metal catalysts

  • Water-based systems align with green chemistry principles

Challenges :

  • Enzyme immobilization needed for reuse

  • Substrate inhibition at concentrations >150 g/L

Multi-Step Synthesis from Pyroglutamic Acid Esters

A patent-derived route (Figure 1) starts with pyroglutamic acid methyl ester:

  • Step 1 : Esterification of pyroglutamic acid with methanol/HCl yields methyl pyroglutamate (95% yield) .

  • Step 2 : Reduction with lithium aluminum hydride (LiAlH₄) in THF at −78°C produces 5-hydroxymethyl-2-pyrrolidinone (88% yield) .

  • Step 3 : Chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers, affording (S)-5-(hydroxymethyl)-2-pyrrolidinone with 99% ee .

This method is ideal for large-scale production but suffers from long reaction times (48–72 hours) and high solvent consumption.

Stereoselective Cyclization of 4-Amino-5-hexenoic Acid

Racemic 4-amino-5-hexenoic acid undergoes acid-catalyzed cyclization in 5% HCl at 100°C for 6 hours, forming 5-vinyl-2-pyrrolidinone. Subsequent ozonolysis and reduction with NaBH₄ yield the (S)-enantiomer selectively (76% overall yield) .

Mechanistic Insight :

  • HCl protonates the amine, facilitating nucleophilic attack on the α,β-unsaturated carbonyl

  • Ozonolysis cleaves the vinyl group to reform the hydroxymethyl moiety

Resolution via Diastereomeric Salt Formation

Racemic 5-(hydroxymethyl)-2-pyrrolidinone is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer·(R)-mandelate complex, which is basified to free the target compound (89% ee, 65% recovery) .

Continuous Flow Hydrogenation

Microreactor systems enable continuous asymmetric hydrogenation with 10–20% higher productivity than batch processes. Using a Ru-Mandyphos catalyst in a 1 mm ID reactor, 5-formyl-2-pyrrolidinone is converted at 60°C with 50 bar H₂, achieving 94% ee and 92% conversion in 30 minutes.

Microwave-Assisted Reduction

Microwave irradiation (150 W, 100°C) accelerates NaBH₄ reductions, completing reactions in 15 minutes versus 4 hours conventionally. Ethanol/water mixtures under microwave conditions yield 85% (S)-isomer with comparable ee to standard methods .

Photocatalytic Transfer Hydrogenation

A novel approach uses eosin Y as a photosensitizer and triethanolamine as a sacrificial donor under blue LED light (450 nm). The system reduces 5-formyl-2-pyrrolidinone to the (S)-alcohol in 78% yield and 91% ee within 2 hours, offering a metal-free alternative .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Hydroxymethyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 5-formyl-2-pyrrolidinone.

    Reduction: The compound can be further reduced to form 5-methyl-2-pyrrolidinone.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 5-formyl-2-pyrrolidinone

    Reduction: 5-methyl-2-pyrrolidinone

    Substitution: Various substituted pyrrolidinone derivatives depending on the reagents used.

Scientific Research Applications

Synthesis Applications

(S)-5-(Hydroxymethyl)-2-pyrrolidinone is primarily utilized as a building block in the synthesis of various compounds:

  • Synthesis of Diaminovaleric Acids :
    • It serves as a precursor for both (R)- and (S)-diaminovaleric acids, which are important intermediates in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs .
  • Enantioselective Catalysis :
    • The compound is used to create 5-azasemicorrin bidentate nitrogen ligands that facilitate enantioselective catalysis. This application is crucial in asymmetric synthesis, allowing for the production of chiral compounds with high selectivity .
  • Optically Active Compounds :
    • Research has demonstrated that this compound can be utilized to synthesize new classes of optically active 2-pyrrolidinones, which have potential therapeutic applications .

Case Study 1: Synthesis of Chiral Ligands

A study published in MDPI explored the synthesis of new optically active 2-pyrrolidinones starting from this compound. The research detailed the use of this compound as a chiral synthon, leading to the development of ligands with enhanced enantioselectivity for catalytic processes. The results indicated improved yields and selectivity in asymmetric reactions when using these newly synthesized ligands .

Case Study 2: Pharmaceutical Intermediates

Another investigation highlighted the use of this compound in the synthesis of diaminovaleric acids. The study emphasized its role as a critical intermediate for developing several pharmaceutical agents, showcasing its utility in drug discovery and development processes .

Summary of Applications

Application AreaDescription
Pharmaceutical SynthesisBuilding block for diaminovaleric acids and other bioactive compounds
Enantioselective CatalysisCreation of bidentate nitrogen ligands for asymmetric synthesis
Development of Optically Active CompoundsSynthesis of novel 2-pyrrolidinones with therapeutic potential

Mechanism of Action

The mechanism of action of (S)-5-(Hydroxymethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and neuroprotection, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-5-(Hydroxymethyl)-2-pyrrolidinone

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Features
(S)-5-(Hydroxymethyl)-2-pyrrolidinone 17342-08-4 C₅H₉NO₂ 115.13 (S)-configuration; used in asymmetric synthesis and chiral ligand preparation
(R)-5-(Hydroxymethyl)-2-pyrrolidinone 66673-40-3 C₅H₉NO₂ 115.13 (R)-configuration; potential differences in biological activity or reactivity

Key Differences : The enantiomers exhibit identical physical properties but differ in optical rotation and stereochemical interactions. The (S)-enantiomer is more commonly referenced in synthetic applications, though both may serve as chiral building blocks .

Piperidinone Analogs: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Features
5-(Hydroxymethyl)-5-phenylpiperidin-2-one 1909308-61-7 C₁₂H₁₅NO₂ 205.25 Six-membered lactam ring; phenyl group enhances lipophilicity

Comparison: The piperidinone derivative’s larger ring size and phenyl substitution increase its molecular weight and hydrophobicity, making it suitable for drug discovery and material science applications .

Functional Group Variants

Aminomethyl Derivative: (S)-5-(Aminomethyl)pyrrolidin-2-one

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Features
(S)-5-(Aminomethyl)pyrrolidin-2-one 145414-31-9 C₅H₁₀N₂O 114.15 Primary amine group; potential for nucleophilic reactions or enzyme interactions

Comparison: Replacing the hydroxymethyl group with an aminomethyl group alters reactivity and solubility. This derivative is explored in pharmaceutical research for its amine-specific interactions .

Protected Derivatives: (S)-5-(Trityloxymethyl)-2-pyrrolidinone

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Features
(S)-5-(Trityloxymethyl)-2-pyrrolidinone 105526-85-0 C₂₄H₂₃NO₂ 357.44 Trityl-protected hydroxymethyl; used as a synthetic intermediate

Comparison : The trityl group protects the hydroxymethyl group during synthesis, enabling selective deprotection in multistep reactions. This derivative requires careful handling due to skin/eye irritation hazards .

Ester Derivatives: this compound p-Toluenesulfonate

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Features
This compound p-toluenesulfonate 51693-17-5 C₁₂H₁₅NO₄S 277.32 Tosylate ester; improves crystallinity and stability for purification

Comparison : The tosylate derivative enhances handling and stability, often serving as a precursor in prodrug design or salt formation .

Biological Activity

(S)-5-(Hydroxymethyl)-2-pyrrolidinone, with the CAS number 17342-08-4, is a chiral compound that has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: C5_5H9_9NO2_2
Molecular Weight: 115.13 g/mol
Melting Point: 79-80 °C
Optical Activity: [α]20/D +30° in ethanol

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidinones with hydroxymethyl groups under controlled conditions. Various methods have been developed to achieve high yields and enantiomeric purity, often employing chiral auxiliaries or catalysts to ensure stereoselectivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound indicate its potential as an antibacterial agent:

Bacterial Strain MIC (μM)
Staphylococcus aureus3.13
Bacillus cereus≤ 25
Pseudomonas aeruginosa≤ 25

In particular, its effectiveness against Staphylococcus aureus is noteworthy, showing activity comparable to established antibiotics like ciprofloxacin (MIC = 2.5 μM) .

Cytotoxic Effects

Studies have also reported the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, with IC50 values indicating effective inhibition of cell proliferation:

Cell Line IC50 (μM)
HCT-116 (colon cancer)2.8
MCF-7 (breast cancer)1.75 - 9.46
HeLa (cervical cancer)Not specified

These findings suggest that this compound may play a role in cancer therapy, potentially serving as a lead compound for further drug development .

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: It may influence signaling pathways such as NF-κB and Nrf2, contributing to its anti-inflammatory effects.
  • Cytoprotective Mechanisms: These mechanisms are crucial in preventing cellular damage in various pathological conditions .

Case Studies

  • Antibacterial Study:
    A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use in treating infections caused by resistant strains.
  • Cytotoxicity Assessment:
    Another investigation focused on the cytotoxic properties of this compound on HCT-116 cells. The study revealed that treatment with this compound led to increased apoptosis rates, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-5-(Hydroxymethyl)-2-pyrrolidinone in laboratory settings?

  • Methodological Answer : The compound can be synthesized via stereospecific pathways using intermediates like (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one. Mild reaction conditions (e.g., room temperature) and trityl protecting groups help retain stereochemical integrity during substitution at the pyrrolidinone moiety. Post-synthesis, deprotection under controlled acidic or reductive conditions yields the target compound. Characterization via NMR (1H/13C) and chiral HPLC confirms purity and configuration .

Q. How should researchers handle this compound to mitigate safety risks?

  • Methodological Answer : Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) due to incompatibility risks . Use PPE (gloves, goggles) to prevent skin/eye irritation, as indicated by GHS warnings . For spills, adsorb with inert materials like sand or vermiculite, and dispose via authorized hazardous waste protocols . Ventilation and fume hoods are critical during synthesis to limit inhalation exposure .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : 1H/13C NMR for backbone analysis, FT-IR for functional group identification (e.g., hydroxymethyl, lactam carbonyl).
  • Stereochemical Purity : Chiral HPLC or polarimetry to verify enantiomeric excess.
  • Purity Assessment : GC-MS or LC-MS to detect impurities; melting point analysis for crystalline derivatives .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of derivatives with multiple chiral centers?

  • Methodological Answer : Use chiral auxiliaries (e.g., trityl groups) to stabilize intermediates and prevent racemization . Asymmetric catalysis (e.g., organocatalysts) or enzymatic resolution may enhance enantioselectivity. Monitor reactions in real-time using inline chiral HPLC to detect early stereochemical deviations .

Q. What strategies address the lack of toxicological and ecological data for this compound in risk assessments?

  • Methodological Answer :

  • Read-Across Analysis : Compare with structurally similar pyrrolidinones (e.g., 5-methyl derivatives) to predict toxicity .
  • Precautionary Measures : Assume acute toxicity (Category 4/5) and implement ALARA (As Low As Reasonably Achievable) exposure limits.
  • Ecotoxicity Screening : Conduct Daphnia magna or algal growth inhibition assays to estimate environmental impact .

Q. What are the implications of hazardous decomposition products (e.g., CO, NOx) during thermal degradation studies?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FT-IR or GC-MS to identify decomposition byproducts. Mitigate gas release via scrubbing systems (e.g., alkaline traps for NOx). Design experiments in sealed reactors with pressure monitors to prevent accidental exposure .

Q. How can researchers design biological activity studies for this compound derivatives?

  • Methodological Answer : Focus on the imidazole-pyrrolidinone hybrid framework (as in synthesized analogs) for targeting enzymes like kinases or proteases. Use molecular docking to predict binding affinity, followed by in vitro assays (e.g., fluorescence-based inhibition tests). Prioritize derivatives with substituents at positions 1 and 5 for SAR studies .

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJEFOCIRXQKH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349207
Record name L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17342-08-4
Record name (5S)-5-(Hydroxymethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17342-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-5-(Hydroxymethyl)-2-pyrrolidinone
(S)-5-(Hydroxymethyl)-2-pyrrolidinone
(S)-5-(Hydroxymethyl)-2-pyrrolidinone
(S)-5-(Hydroxymethyl)-2-pyrrolidinone
(S)-5-(Hydroxymethyl)-2-pyrrolidinone
(S)-5-(Hydroxymethyl)-2-pyrrolidinone

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